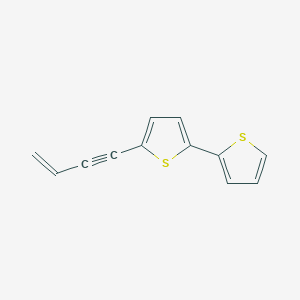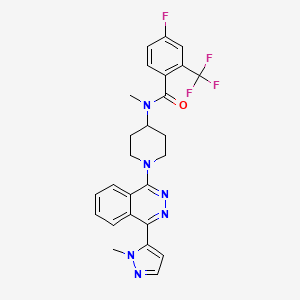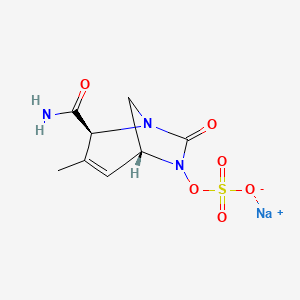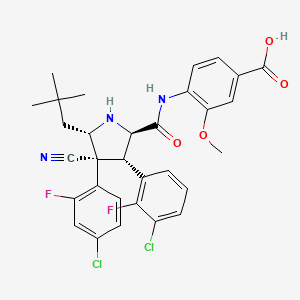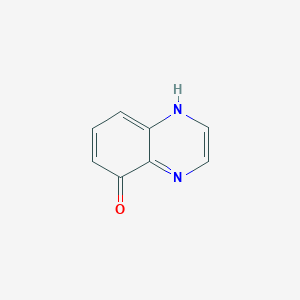
Quinoxalin-5-ol
Overview
Description
Quinoxalin-5-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in the pharmaceutical and chemical industries The structure of this compound consists of a quinoxaline ring system with a hydroxyl group attached at the 5-position
Mechanism of Action
Target of Action
Quinoxalin-5-ol is a nitrogen-containing heterocyclic compound . It’s part of the quinoxaline family, which has been extensively researched due to its emergence as an important chemical moiety . Quinoxalines have demonstrated a wide range of physicochemical and biological activities . .
Mode of Action
Quinoxalines are known to interact with various targets, receptors, or microorganisms . They are used as reagents for the synthesis of biologically important condensed derivatives . The book explains new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, thus leading to biheterocyclic systems .
Biochemical Pathways
Quinoxalines have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Pharmacokinetics
The physicochemical properties of quinoxalines, such as their lipophilicity and water solubility, can impact their bioavailability .
Result of Action
Quinoxalines have been used in the synthesis of numerous bioactive molecules, suggesting they may have a wide range of effects at the molecular and cellular level .
Action Environment
The physicochemical properties of quinoxalines, such as their lipophilicity and water solubility, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-5-ol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then hydroxylated at the 5-position using suitable reagents .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis involving continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-5-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under mild conditions.
Substitution: Halogenating agents, alkylating agents, and acylating agents under basic or acidic conditions.
Major Products:
Oxidation: Quinoxalin-5-one.
Reduction: Dihydrothis compound derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Quinoxalin-5-ol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Quinoxaline: The parent compound of quinoxalin-5-ol, lacking the hydroxyl group at the 5-position.
Quinoxalin-2-ol: A similar compound with the hydroxyl group at the 2-position instead of the 5-position.
Quinoxalin-6-ol: Another similar compound with the hydroxyl group at the 6-position.
Uniqueness of this compound: this compound is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. This positional isomerism can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
Quinoxalin-5-ol is a biologically active compound belonging to the quinoxaline family, characterized by its fused benzene and pyrazine ring structure with a hydroxyl group at the 5-position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, neuroprotective, and antidiabetic effects. The following sections provide a detailed overview of its biological activities, supported by research findings and data tables.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains, including those resistant to conventional antibiotics. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This activity is attributed to the presence of the hydroxyl group, which enhances solubility and facilitates interaction with microbial targets.
2. Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study evaluated various quinoxaline derivatives against different cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The results indicated that certain derivatives exhibited significant cytotoxicity.
Table 2: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 22.11 |
| This compound | HepG2 | 26.6 |
| Qx28 | MCF-7 | 4.4 |
The compound Qx28, a derivative of this compound, showed particularly promising results in inhibiting tumor cell proliferation, highlighting the importance of structural modifications on biological activity .
3. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of ototoxicity induced by aminoglycosides. A study demonstrated that quinoxalin-5-carboxylic acid (Qx28), derived from this compound, provided robust protection against hair cell loss in zebrafish models exposed to neomycin.
Table 3: Neuroprotective Efficacy of Qx28
| Treatment Concentration (µM) | Percentage Protection (%) |
|---|---|
| 1 | 100 |
| 10 | 80 |
| 100 | 50 |
The efficacy of Qx28 was significantly higher than that of quinoxaline itself, suggesting that specific modifications can enhance neuroprotective effects against drug-induced toxicity .
4. Antidiabetic Activity
This compound derivatives have also shown potential as antidiabetic agents by inhibiting key enzymes involved in carbohydrate metabolism. A recent study evaluated several derivatives for their ability to inhibit α-amylase and α-glucosidase.
Table 4: Inhibitory Activity Against α-Amylase and α-Glucosidase
| Compound | α-Amylase IC50 (mM) | α-Glucosidase IC50 (mM) |
|---|---|---|
| This compound | 16.4 | Not specified |
| Qx22 | Not specified | 12.0 |
These findings indicate that quinoxalin derivatives could serve as effective agents in managing hyperglycemia by modulating carbohydrate digestion .
Case Studies and Research Findings
Several case studies have reinforced the biological significance of this compound:
- Anticancer Activity : A study involving the synthesis and evaluation of quinoxaline derivatives revealed that compounds with specific functional groups exhibited enhanced anticancer activity against various cell lines, emphasizing structure–activity relationships (SAR) in drug design .
- Neuroprotection : Research on Qx28's mechanism revealed that it activates the NF-kB pathway, providing insights into its protective effects against ototoxicity .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties highlighted how modifications in the quinoxaline structure could lead to improved efficacy against resistant strains.
Properties
IUPAC Name |
quinoxalin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDDQFXSNXEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501256, DTXSID40901663 | |
| Record name | Quinoxalin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17056-99-4 | |
| Record name | Quinoxalin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Quinoxalinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



